4-Amino Fluconazole Bromide

HPLC impurity quantification correction factor pharmacopoeial analysis

4-Amino Fluconazole Bromide (CAS 150168-54-0), formally designated as Fluconazole EP Impurity I Bromide, is a fully characterized quaternary triazolium bromide salt with the molecular formula C₁₃H₁₄BrF₂N₇O and a molecular weight of 402.20 g/mol. It is recognized by the European Pharmacopoeia (EP) as Impurity I of the widely prescribed triazole antifungal fluconazole and is supplied as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial production.

Molecular Formula C13H14F2N7O. Br
Molecular Weight 322.30 79.90
CAS No. 150168-54-0
Cat. No. B601796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino Fluconazole Bromide
CAS150168-54-0
SynonymsFluconazole Amino Impurity ;  4-Amino-1-[(2RS)-2-(2,4-difluorophenyl)-2-hydroxy-3(1H-1,2,4-triazol-1-yl)propyl]-4H-1,2,4-triazolium bromide ; 
Molecular FormulaC13H14F2N7O. Br
Molecular Weight322.30 79.90
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=[N+](C=N3)N)O.[Br-]
InChIInChI=1S/C13H14F2N7O.BrH/c14-10-1-2-11(12(15)3-10)13(23,4-21-7-17-6-18-21)5-22-9-20(16)8-19-22;/h1-3,6-9,23H,4-5,16H2;1H/q+1;/p-1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino Fluconazole Bromide (CAS 150168-54-0): Regulatory Identity and Baseline Profile for Procurement Decisions


4-Amino Fluconazole Bromide (CAS 150168-54-0), formally designated as Fluconazole EP Impurity I Bromide, is a fully characterized quaternary triazolium bromide salt with the molecular formula C₁₃H₁₄BrF₂N₇O and a molecular weight of 402.20 g/mol [1]. It is recognized by the European Pharmacopoeia (EP) as Impurity I of the widely prescribed triazole antifungal fluconazole and is supplied as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial production [2]. Unlike the parent drug fluconazole or its other EP-named impurities, this compound features a unique 4-amino-4H-1,2,4-triazolium cation paired with a bromide counterion, a structural distinction that directly governs its chromatographic retention, UV response, and spectral identification properties.

Why 4-Amino Fluconazole Bromide Cannot Be Substituted by Other Fluconazole Impurities or Derivatives


Impurity reference standards are not functionally interchangeable. Each EP-named fluconazole impurity (A through I) possesses a distinct chemical structure that produces a unique set of analytical response characteristics—including HPLC retention time, UV absorptivity, and mass spectrometric fragmentation—that cannot be replicated by any other impurity or by the parent API [1]. Even different salt forms of the same impurity cation (e.g., bromide vs. mesylate) exhibit divergent solubility, stability, and chromatographic behavior that can compromise method accuracy if interchanged [2]. The quantitative correction factor determined for 4-Amino Fluconazole Bromide (1.383 ± 0.119) differs substantially from those of other fluconazole EP impurities, meaning that substituting one impurity standard for another without applying the correct response factor will introduce systematic quantification errors in HPLC-UV analysis [3].

Quantitative Differentiation Evidence for 4-Amino Fluconazole Bromide (150168-54-0) Against Closest Comparators


HPLC Correction Factor: 4-Amino Fluconazole Bromide vs. All Other EP Impurities (A–F)

In the most comprehensive head-to-head comparison of fluconazole impurity response factors published to date, 4-Amino Fluconazole Bromide (Impurity I) exhibited an HPLC-UV correction factor of 1.383 ± 0.119 (k=2), which is the highest among all six EP impurities evaluated and is nearly identical to Impurity D (1.382 ± 0.121) but markedly different from Impurities A (1.068), B (0.102), C (0.0582), and F (0.802) [1]. This means that at equal mass concentration, Impurity I produces a UV response approximately 38% greater than that of fluconazole itself, necessitating the use of this specific correction factor for accurate quantification [1].

HPLC impurity quantification correction factor pharmacopoeial analysis

Relative Retention Time: Chromatographic Positioning of 4-Amino Fluconazole Bromide in Pharmacopoeial HPLC Systems

Under the pharmacopoeial HPLC conditions for fluconazole related substances testing, 4-Amino Fluconazole Bromide (Impurity I) elutes at a relative retention time (RRT) of approximately 0.9 relative to the fluconazole principal peak (RRT ≈ 1.0, absolute retention time ~10 minutes) [1]. This RRT value is distinct from those of other EP impurities and serves as a critical system suitability parameter; the EP monograph requires that the resolution between the Impurity I peak and the fluconazole peak meets specified acceptance criteria [1].

relative retention time HPLC system suitability impurity profiling

Salt Form Differentiation: Bromide Salt vs. Free Base and Mesylate Salt of Fluconazole EP Impurity I

4-Amino Fluconazole Bromide (CAS 150168-54-0, MW 402.20 g/mol) is the bromide salt of the 4-amino-4H-1,2,4-triazolium cation, whereas the corresponding free base (CAS 749821-19-0, MW 322.30 g/mol) and mesylate salt (CAS not assigned, MW differs accordingly) represent alternative forms of the same cation [1]. The bromide salt has a molecular weight approximately 24.8% higher than that of the free base due to the bromide counterion (79.90 g/mol) . This mass difference directly affects the gravimetric preparation of standard solutions: if a protocol calibrated for the bromide salt is executed with the free base, a mass error of ~24.8% will propagate through all subsequent quantitative calculations unless the salt factor is explicitly corrected . Furthermore, the bromide salt is specified by the EP monograph for Impurity I, making it the regulatory-preferred form for pharmacopoeial compliance [1].

salt form selection reference standard procurement molecular weight correction

Validated Purity Grade and Stability Documentation: Ready-to-Use Reference Standard

Commercially available 4-Amino Fluconazole Bromide is supplied with a manufacturer Certificate of Analysis (CoA) confirming purity ≥95% by HPLC (with select vendors offering ≥98% by HPLC) and comprehensive characterization data including ¹H NMR, MS, and HPLC chromatograms [1]. The product is certified for long-term storage at 2–8°C with a documented shelf life of two years from the date of manufacture under recommended conditions, and it is noted to be light-sensitive, requiring storage in amber vials under inert atmosphere [1]. This contrasts with less well-characterized impurity standards from non-certified sources that may lack full spectral characterization, certified purity values, or validated stability data—all of which are prerequisites for use in regulated GMP environments [1].

reference standard certification purity verification stability data

Optimal Deployment Scenarios for 4-Amino Fluconazole Bromide (CAS 150168-54-0) Based on Quantitative Evidence


HPLC Method Development and System Suitability Testing for Fluconazole API Related Substances

4-Amino Fluconazole Bromide serves as the designated system suitability standard for verifying chromatographic resolution between Impurity I and the fluconazole principal peak in EP-compliant HPLC methods. Its known relative retention time of ~0.9 and the established resolution requirement against fluconazole (RRT 1.0) make it the only appropriate compound for confirming column performance and mobile phase adequacy prior to sample analysis [1]. The correction factor of 1.383 must be applied when using this standard for quantification of Impurity I in API batches [2].

Quantitative Impurity Profiling in ANDA Regulatory Submissions

For generic fluconazole manufacturers preparing ANDA dossiers, the bromide salt of Impurity I is the EP-referenced standard that must be used to establish the impurity profile of the proposed generic product. The validated correction factor of 1.383 ± 0.119 (with documented measurement uncertainty, k=2) provides the regulatory-compliant basis for converting HPLC-UV peak areas into accurate mass percentages of Impurity I in the API [1]. Procurement of the correct salt form (bromide, MW 402.20) rather than the free base (MW 322.30) avoids the ~25% gravimetric error that would otherwise invalidate the impurity profile data package [2].

Reference Standard for LC-MS/MS Identification and Structural Confirmation

The fully characterized 4-Amino Fluconazole Bromide, supplied with ¹H NMR, MS, and HPLC chromatograms, can be employed as an authentic reference standard for the identification of Impurity I in fluconazole API stability studies and forced degradation studies using LC-MS/MS. Its unique quaternary triazolium structure produces characteristic mass spectrometric fragmentation patterns distinct from those of other EP impurities (A–F, H), enabling unambiguous peak assignment in complex chromatograms [1].

GMP Quality Control Batch Release Testing in Commercial Fluconazole Production

In commercial fluconazole manufacturing, 4-Amino Fluconazole Bromide is the mandated reference standard for QC release testing of Impurity I content per EP monograph specifications. The documented 2-year stability at 2–8°C and the availability of a manufacturer CoA with certified purity (≥95% HPLC) ensure that the standard meets the traceability and documentation requirements of GMP Part 211 and ICH Q7 guidelines for API quality control laboratories [1].

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